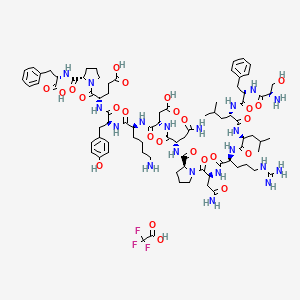
TRAP-14 Trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TRAP-14 Trifluoroacetate is a synthetic peptide that acts as a thrombin receptor agonist. It is composed of 14 amino acids and mimics the new amino-terminus created when thrombin cleaves its receptor. This compound is significant in the study of thrombin receptor activation and platelet aggregation .
Preparation Methods
Synthetic Routes and Reaction Conditions
TRAP-14 Trifluoroacetate is synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The trifluoroacetate salt form is typically obtained by cleaving the peptide from the resin using trifluoroacetic acid (TFA), which also removes the protecting groups .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and consistency. The purification process involves high-performance liquid chromatography (HPLC) to ensure the peptide’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
TRAP-14 Trifluoroacetate primarily undergoes peptide bond formation and cleavage reactions. The synthesis involves coupling reactions between amino acids, while the cleavage from the resin involves acidolysis using TFA .
Common Reagents and Conditions
Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), Hydroxybenzotriazole (HOBt)
Cleavage Reagents: Trifluoroacetic acid (TFA), scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT)
Major Products Formed
The major product formed is the TRAP-14 peptide in its trifluoroacetate salt form. By-products may include truncated peptides and peptides with incomplete deprotection .
Scientific Research Applications
TRAP-14 Trifluoroacetate has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and purification techniques.
Biology: Investigates thrombin receptor activation and platelet aggregation mechanisms.
Medicine: Explores potential therapeutic applications in cardiovascular diseases by modulating thrombin receptor activity.
Industry: Utilized in the development of diagnostic assays and therapeutic agents targeting thrombin receptors .
Mechanism of Action
TRAP-14 Trifluoroacetate exerts its effects by mimicking the new amino-terminus created when thrombin cleaves its receptor. This new terminus acts as a tethered ligand, binding to and activating the thrombin receptor. The activation leads to a cascade of intracellular signaling events, including increased cytosolic calcium concentration and platelet aggregation .
Comparison with Similar Compounds
Similar Compounds
Thrombin Receptor Agonist Peptide (TRAP-6): A shorter peptide with similar thrombin receptor activation properties.
PAR-1 Agonists: Peptides and small molecules that activate the protease-activated receptor-1 (PAR-1).
Uniqueness
TRAP-14 Trifluoroacetate is unique due to its specific sequence that closely mimics the natural thrombin receptor cleavage product. This specificity makes it a potent and effective agonist for studying thrombin receptor functions and platelet activation .
Properties
Molecular Formula |
C83H119F3N20O25 |
|---|---|
Molecular Weight |
1853.9 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C81H118N20O23.C2HF3O2/c1-43(2)34-53(93-71(114)54(35-44(3)4)94-73(116)55(92-67(110)49(83)42-102)36-45-16-7-5-8-17-45)70(113)90-51(21-13-31-88-81(86)87)69(112)98-59(40-64(85)105)79(122)101-33-15-22-61(101)76(119)97-57(39-63(84)104)74(117)96-58(41-66(108)109)75(118)89-50(20-11-12-30-82)68(111)95-56(37-47-24-26-48(103)27-25-47)72(115)91-52(28-29-65(106)107)78(121)100-32-14-23-62(100)77(120)99-60(80(123)124)38-46-18-9-6-10-19-46;3-2(4,5)1(6)7/h5-10,16-19,24-27,43-44,49-62,102-103H,11-15,20-23,28-42,82-83H2,1-4H3,(H2,84,104)(H2,85,105)(H,89,118)(H,90,113)(H,91,115)(H,92,110)(H,93,114)(H,94,116)(H,95,111)(H,96,117)(H,97,119)(H,98,112)(H,99,120)(H,106,107)(H,108,109)(H,123,124)(H4,86,87,88);(H,6,7)/t49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-;/m0./s1 |
InChI Key |
FLLYJONFQXZTEB-BFAJEKHBSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CO)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCC(=O)O)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CO)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















